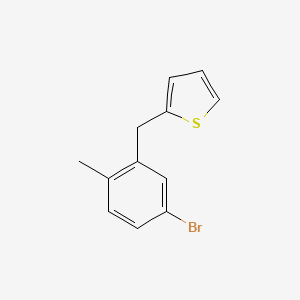

2-(5-Bromo-2-methylbenzyl)thiophene

Description

BenchChem offers high-quality 2-(5-Bromo-2-methylbenzyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-methylbenzyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-bromo-2-methylphenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVRPLWSXFEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-Bromo-2-methylbenzyl)thiophene CAS 1823462-28-7 properties

An In-Depth Technical Guide to 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7)

Critical Intermediate & Impurity Standard in SGLT2 Inhibitor Synthesis

Executive Summary & Application Context

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7) is a specialized organosulfur compound primarily utilized in the pharmaceutical industry. It serves two critical functions:

-

Synthetic Intermediate: A scaffold for the synthesis of "gliflozin" class drugs (SGLT2 inhibitors), specifically analogs where the distal aryl ring is modified or introduced at a late stage.

-

Impurity Reference Standard: It is identified as Canagliflozin Impurity 5 .[1] Its presence in the final drug substance indicates specific deviations in the upstream coupling protocols, making it a vital marker for Process Analytical Technology (PAT) and Quality Control (QC).

This guide details the physicochemical properties, synthesis pathways, formation mechanisms, and analytical protocols required to manage this compound effectively.[2]

Physicochemical Properties

The following data aggregates experimental and predicted values essential for handling and characterization.

| Property | Value / Description |

| CAS Number | 1823462-28-7 |

| Chemical Formula | C₁₂H₁₁BrS |

| Molecular Weight | 267.19 g/mol |

| IUPAC Name | 2-[(5-Bromo-2-methylphenyl)methyl]thiophene |

| Appearance | Pale yellow to colorless oil (tends to solidify upon prolonged cooling) |

| Solubility | Soluble in DCM, Ethyl Acetate, Toluene, DMSO; Insoluble in Water |

| Boiling Point | ~360°C (Predicted at 760 mmHg) |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) |

| LogP | ~5.2 (High Lipophilicity) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Pathways & Formation Mechanism[2][6][7]

Understanding the origin of CAS 1823462-28-7 is crucial for process control. It typically arises via Friedel-Crafts Alkylation or Acylation/Reduction sequences. In the context of Canagliflozin manufacturing, it represents a "Des-fluoro-phenyl" structural analog.

Primary Synthesis (Targeted Preparation)

To generate this compound as a reference standard, a direct Friedel-Crafts alkylation is employed.

-

Reagents: Thiophene, 5-Bromo-2-methylbenzyl chloride (or bromide).

-

Catalyst: Lewis Acid (

or -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Protocol Logic: Thiophene is electron-rich and undergoes electrophilic aromatic substitution at the C2 position. The 5-bromo-2-methylbenzyl carbocation serves as the electrophile.

Formation as a Process Impurity

In the industrial synthesis of Canagliflozin, the target intermediate is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[3]

-

The Error Pathway: If the starting thiophene is not pre-coupled with the 4-fluorophenyl group (or if the thiophene feedstock contains unsubstituted thiophene), the benzylation step yields CAS 1823462-28-7.

-

Significance: Detection of this impurity suggests incomplete Suzuki coupling in the previous step or raw material contamination .

Visualization of Pathways

The following diagram illustrates the divergence between the Desired API Pathway and the Impurity Formation Pathway.

Caption: Divergent synthesis showing how CAS 1823462-28-7 forms as a process impurity (Red path) vs. the target drug intermediate (Green path).

Experimental Protocols

Synthesis of Reference Standard (Lab Scale)

Objective: Produce 5.0 g of 2-(5-Bromo-2-methylbenzyl)thiophene for analytical qualification.

Reagents:

-

Thiophene (1.2 eq)[4]

-

5-Bromo-2-methylbenzyl chloride (1.0 eq)

- (1.0 M solution in ether or solid, 0.2 eq - Catalyst)

-

DCM (Anhydrous, 10 volumes)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL 3-neck Round Bottom Flask (RBF). Purge with Nitrogen (

). -

Dissolution: Add 5-Bromo-2-methylbenzyl chloride (5.0 g, 22.8 mmol) and Thiophene (2.3 g, 27.4 mmol) to 50 mL of anhydrous DCM.

-

Catalysis: Cool the mixture to 0°C. Add

slowly to moderate the exotherm. Note: -

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC (Hexane:EtOAc 9:1). The product spot will be less polar than the starting benzyl chloride.

-

Quench: Pour reaction mixture into ice-cold saturated

solution. -

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over

.[5] -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

-

Yield: Expect ~70-80% yield as a pale oil.

Analytical Characterization (Self-Validating)

To confirm identity, the NMR spectrum must show specific diagnostic signals distinguishing it from the fluorophenyl-substituted analog.

Diagnostic

- 2.25 - 2.35 ppm (s, 3H): Methyl group on the benzene ring.

-

4.05 - 4.15 ppm (s, 2H): Methylene bridge (

-

6.80 - 7.20 ppm (m, ~6H): Aromatic region.

-

Differentiation: The "Impurity 5" (CAS 1823462-28-7) will show 3 thiophene protons . The target Canagliflozin intermediate shows only 2 thiophene protons (as one position is substituted with fluorophenyl).

-

Look for a doublet/multiplet pattern for the thiophene C3/C4/C5 protons in this impurity.

-

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Handling Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station is mandatory. |

| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects | Do not dispose of down drains; use dedicated organic waste streams. |

Storage Stability: Benzyl halides and their thiophene derivatives can be sensitive to oxidation. Store under inert gas at 4°C. If the oil turns dark brown/black, purify via silica plug filtration before use as a standard.

References

-

Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents. Patent CN104892566A. Accessed October 26, 2023.

-

Canagliflozin Impurity 5 (CAS 1823462-28-7). ChemScene Product Catalog. Accessed October 26, 2023.

-

Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications. 2003.[6]

-

Thiophene Synthesis and Reactivity. Organic Chemistry Portal. Accessed October 26, 2023.

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Structure and molecular weight of 2-(5-Bromo-2-methylbenzyl)thiophene

[1][2][3][4][5][6][7]

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7 ) is a halogenated heterocyclic building block.[1] It serves as the lipophilic scaffold for several sodium-glucose co-transporter 2 (SGLT2) inhibitors. Its structural core—a thiophene ring linked via a methylene bridge to a substituted phenyl ring—provides the necessary steric bulk and hydrophobic interaction sites required for the drug's binding affinity in the SGLT2 proximal tubule pocket.

This guide provides a validated characterization of the molecule, including its molecular weight, structural connectivity, and a standard industrial synthesis workflow adapted from the Canagliflozin route.

Chemical Identity & Physical Properties[4][6][7][8][9][10][11]

The molecule consists of a thiophene ring attached at the C2 position to a 2-methyl-5-bromobenzyl group. The bromine atom at position 5 of the phenyl ring is a reactive handle, typically used for subsequent lithiation or palladium-catalyzed coupling (Suzuki-Miyaura) to attach the sugar moiety or distal aryl rings in API synthesis.

| Property | Data |

| Chemical Name | 2-(5-Bromo-2-methylbenzyl)thiophene |

| CAS Number | 1823462-28-7 |

| Molecular Formula | |

| Molecular Weight | 267.19 g/mol |

| Exact Mass | 265.9765 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–50 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Connectivity (SMILES)

Structural Analysis & Molecular Geometry

The molecule possesses a flexible methylene bridge (

-

Thiophene Ring: Electron-rich, serving as a bioisostere for a phenyl ring but with different electronic distribution and metabolic stability.

-

Benzyl Substitution:

-

Ortho-Methyl (

): Provides steric hindrance, locking the conformation relative to the bridge and preventing free rotation in the binding pocket. -

Meta-Bromo (

): An electron-withdrawing group that also serves as the primary site for further functionalization.

-

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the key reactive sites on the molecule.

Figure 1: Structural connectivity highlighting the methylene bridge and substitution pattern.

Synthesis & Production Protocol

The synthesis of this core scaffold typically follows a Friedel-Crafts Acylation followed by a Silane Reduction . This route is preferred over direct coupling (e.g., Kumada) due to higher regioselectivity and cost-effectiveness.

Reaction Scheme

-

Acylation: Reaction of 5-bromo-2-methylbenzoyl chloride with thiophene.[1]

-

Reduction: Conversion of the resulting ketone to the methylene bridge using Triethylsilane (

) and Boron Trifluoride Etherate (

Figure 2: Two-step synthesis workflow from commercially available benzoic acid derivatives.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for SGLT2 intermediate synthesis.

Step 1: Formation of the Ketone Intermediate

-

Reagents: 5-bromo-2-methylbenzoyl chloride (1.0 eq), Thiophene (1.1 eq),

(1.2 eq), Dichloromethane (DCM). -

Procedure:

-

Cool a suspension of

in anhydrous DCM to 0°C under nitrogen. -

Add 5-bromo-2-methylbenzoyl chloride dropwise.

-

Add thiophene slowly, maintaining temperature < 5°C to prevent polymerization.

-

Stir at room temperature for 2–4 hours.

-

Quench: Pour into ice-water/HCl mixture. Extract with DCM.

-

Purification: Recrystallization from Ethanol/Hexane.

-

Step 2: Reduction to Methylene Bridge

-

Reagents: Ketone intermediate (from Step 1), Triethylsilane (

, 3.0 eq), -

Procedure:

-

Dissolve the ketone in dry DCM/Acetonitrile.

-

Add

followed by dropwise addition of -

Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC/HPLC).

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.[4][5] -

Isolation: Concentrate organic layer.[6] Purify via silica gel chromatography (Hexane/EtOAc) to yield the target 2-(5-Bromo-2-methylbenzyl)thiophene .

-

Characterization & Validation (Trustworthiness)

To validate the identity of the synthesized compound, compare analytical data against the following predicted parameters.

Nuclear Magnetic Resonance (NMR)

The

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Thiophene) | 7.15 – 7.20 | Doublet (d) | 1H | C5-H |

| Aromatic (Thiophene) | 6.90 – 6.95 | Multiplet (m) | 1H | C4-H |

| Aromatic (Thiophene) | 6.75 – 6.80 | Doublet (d) | 1H | C3-H |

| Aromatic (Phenyl) | 7.25 – 7.35 | Multiplet | 3H | Phenyl Ring Protons |

| Methylene Bridge | 4.05 – 4.15 | Singlet (s) | 2H | |

| Methyl Group | 2.25 – 2.30 | Singlet (s) | 3H |

Mass Spectrometry (MS)[13][16]

-

Ionization Mode: ESI+ or APCI.

-

Molecular Ion:

266.0 / 268.0. -

Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (

and

Purity Standards

-

HPLC: >98.0% area normalization.

-

Impurity Control: Monitor for unreduced ketone (signal at ~196 ppm in

NMR) or des-bromo byproducts.

References

-

Sigma-Aldrich. 2-(5-Bromo-2-methylbenzyl)thiophene Product Sheet (CAS 1823462-28-7).Link

-

PubChem. Compound Summary: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Related Intermediate).[2]Link

-

Google Patents. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).Link

-

Organic Chemistry Portal. Thiophene Synthesis and Reactivity.Link

Sources

- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 2. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

Strategic Synthesis Guide: 2-(5-Bromo-2-methylbenzyl)thiophene vs. Advanced Canagliflozin Intermediates

Part 1: Strategic Overview & Chemical Divergence

In the process chemistry of SGLT2 inhibitors, specifically Canagliflozin (Invokana) , the construction of the diaryl-thiophene aglycone is the critical rate-limiting phase. This guide analyzes the strategic "Fork in the Road" between two distinct manufacturing philosophies:

-

The Linear Strategy (Topic Focus): Synthesizing 2-(5-Bromo-2-methylbenzyl)thiophene (herein referred to as Intermediate A ) from unsubstituted thiophene, followed by late-stage C-H arylation.

-

The Convergent Strategy: Utilizing pre-functionalized 2-(4-fluorophenyl)thiophene to generate the advanced Canagliflozin Aglycone (herein referred to as Intermediate B ) directly.

The Core Comparison

| Feature | Intermediate A (Linear Route) | Intermediate B (Convergent Route) |

| Chemical Structure | Thiophene ring linked to 5-bromo-2-methylbenzene.[1] No fluorophenyl group. | Thiophene ring linking 5-bromo-2-methylbenzene AND 4-fluorophenyl.[2][3] |

| CAS Number | 1823462-28-7 | 1030825-20-7 |

| Raw Material Cost | Low: Uses commodity Thiophene and 5-bromo-2-methylbenzoic acid. | High: Requires expensive 2-(4-fluorophenyl)thiophene starting material.[1] |

| Process Complexity | High: Requires an extra downstream step (C-H activation or halogenation/Suzuki) to add the fluorophenyl group. | Low: The biaryl scaffold is constructed early; fewer steps to the final API. |

| Impurity Risk | Regioisomer Risk: High risk of | Trace Metal Risk: High Pd burden if Suzuki coupling is done late-stage. |

Part 2: Synthesis of the Core Scaffold (Intermediate A)

This section details the synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene . This molecule represents the "Linear Strategy" entry point. The synthesis involves a Friedel-Crafts Acylation followed by an Ionic Hydrogenation.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of a ketone intermediate, which is subsequently reduced.[3]

Caption: Step-wise synthesis of Intermediate A via Friedel-Crafts acylation and Ionic Hydrogenation.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: 5-Bromo-2-methylbenzoyl chloride (1.0 eq), Thiophene (1.1 eq), Aluminum Chloride (

, 1.1 eq), Dichloromethane (DCM). -

Procedure:

-

Charge DCM and

to a reactor under -

Add Thiophene slowly, maintaining temperature < 0°C.

-

Add 5-Bromo-2-methylbenzoyl chloride dropwise over 2 hours. Crucial: Slow addition prevents the formation of di-acylated thiophene byproducts.

-

Quench with ice water. Separate organic layer.[4]

-

Purification: Crystallize from Heptane/EtOAc.

-

Target: (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone.[1][5]

-

Step 2: Ionic Hydrogenation (Ketone Reduction)

-

Reagents: Ketone Intermediate (1.0 eq), Triethylsilane (

, 2.5 eq), Boron Trifluoride Etherate ( -

Procedure:

-

Dissolve Ketone in DCM/Acetonitrile (1:1). Cool to -5°C.

-

Add

in one portion. -

Add

dropwise over 1 hour. Safety: This reaction is exothermic and releases small amounts of HF/Silicon fluorides. -

Warm to 25°C and stir for 4 hours.

-

Workup: Quench with saturated

. -

Isolation: Concentrate and distill or crystallize (low melting solid).

-

Expert Insight (Causality): We utilize Ionic Hydrogenation (

Part 3: The "Vs" Analysis - Divergent Pathways

Why would a process chemist choose Intermediate A (Linear) over the more direct Intermediate B (Convergent)?

The Convergent Route (Industry Standard)

Historically, the discovery route (Nomura et al.) utilized 2-(4-fluorophenyl)thiophene .

-

Pros: High convergence. The difficult C-C bond between thiophene and fluorobenzene is formed early, often via reliable Suzuki or Kumada coupling on simple thiophene precursors.

-

Cons: 2-(4-fluorophenyl)thiophene is significantly more expensive than unsubstituted thiophene.

The Linear Route (Cost Optimization)

Using Intermediate A requires a downstream C-H activation step.

-

Mechanism: Intermediate A + 4-Fluorophenylboronic acid + Pd catalyst (oxidative coupling).

-

Pros: Uses commodity chemicals (Thiophene).

-

Cons: Selectivity issues. The thiophene ring has two reactive sites (

-positions). Since one is blocked by the benzyl group, the other

Caption: Decision matrix for selecting between Linear (Intermediate A) and Convergent (Intermediate B) pathways.

Part 4: Critical Quality Attributes (QC) & Impurities

When sourcing or synthesizing Intermediate A , the following impurity profile must be controlled to ensure the quality of the final Canagliflozin API.

Impurity Profile Table[3]

| Impurity ID | Structure / Description | Origin | Control Limit (Proposed) |

| IMP-1 (Regioisomer) | 3-(5-Bromo-2-methylbenzyl)thiophene | Friedel-Crafts acylation occurring at C3 instead of C2 of thiophene.[6] | < 0.15% |

| IMP-2 (Dimer) | Bis(5-bromo-2-methylbenzyl)thiophene | Double alkylation of the thiophene ring. | < 0.10% |

| IMP-3 (Des-Bromo) | 2-(2-methylbenzyl)thiophene | Hydrogenolysis of the Ar-Br bond during reduction (if conditions are too harsh). | < 0.05% |

| IMP-4 (Ketone) | Unreduced Ketone Intermediate | Incomplete Ionic Hydrogenation. | < 0.50% |

Analytical Methodology (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.[7]

-

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV at 230 nm (Thiophene absorption).

-

Note: Intermediate A is highly lipophilic; ensure the gradient holds at high organic % to elute dimers.

References

-

Discovery of Canagliflozin: Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[8][9] Journal of Medicinal Chemistry, 2010, 53(17), 6355–6360.[8][9] Link

-

Process Optimization (GMP Synthesis): Metil, D. S., et al. "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles."[10] Organic Process Research & Development, 2018, 22(1), 27–39.[8][10] Link

-

PET Tracer Synthesis (Linear Route): Vrain, J., et al. "GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2." Molecular Pharmaceutics, 2018. Link

-

Patent (Convergent Route): "Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene." CN104892566A. Link

-

Patent (Linear Route & Reduction): "Method for preparing canagliflozin intermediate." US20170044129A1. Link

Sources

- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 2. 2- (5-BroMo-2-Methylbenzyl) -5- (4-fluorophenyl) Thiophene [hsppharma.com]

- 3. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]

- 4. Demethylation process for preparing benzo[b]thiophenes - Patent 0875511 [data.epo.org]

- 5. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Thiophene Scaffolds in SGLT2 Inhibitors: Structural Architecture and Synthetic Protocols

The following technical guide details the structural role, synthetic architecture, and experimental deployment of thiophene scaffolds in SGLT2 inhibitor development.

Strategic Imperative: The Thiophene Advantage

In the evolution of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, the transition from O-glucosides (like Phlorizin) to C-glucosides was driven by the need for metabolic stability against

Bioisosterism and Physicochemical Causality

Replacing a phenyl ring with a thiophene moiety is not merely a structural variation; it is a calculated optimization of the pharmacophore.

-

Electronic Distribution: Thiophene is electron-rich (excess

-electron density), facilitating stronger -

Lipophilicity & Metabolic Stability: The sulfur atom increases lipophilicity (

), enhancing membrane permeability. Unlike furan, which is prone to oxidative ring opening (metabolic toxicity), thiophene offers superior oxidative stability while maintaining the necessary aromaticity. -

Vector Orientation: The bond angle of the thiophene ring (C–S–C

92°) differs from the phenyl ring (120°), subtly altering the vector of the distal aryl group. This allows for optimized occupancy of the hydrophobic sub-pocket, often resulting in improved selectivity over SGLT1.

Structural Architecture & SAR Analysis

The efficacy of thiophene-based SGLT2 inhibitors relies on the precise arrangement of three domains: the proximal sugar, the central linker, and the distal heteroaromatic tail.

Comparative Scaffold Analysis

The following diagram illustrates the structural divergence between the phenyl-based Dapagliflozin and the thiophene-based analogues.

Figure 1: Structural modularity of SGLT2 inhibitors highlighting the placement of thiophene moieties in Canagliflozin (proximal) vs. Ipragliflozin (distal).[1][2][3][4]

Key Building Blocks

Researchers focusing on this class must secure or synthesize high-purity intermediates.

-

For Canagliflozin: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Role: Serves as the aglycone precursor. The bromine handle is essential for lithiation.

-

-

For Ipragliflozin: 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene.[4]

-

Role: The benzothiophene acts as a bulky lipophilic cap, locking the molecule into the active site.

-

Synthetic Protocols and Methodologies

Synthesis of the Aglycone (Diarylmethane Scaffold)

The construction of the diarylmethane motif is the first critical bottleneck. The standard Friedel-Crafts approach is robust but requires careful control of Lewis acid stoichiometry to prevent polymerization.

Protocol: Friedel-Crafts Acylation & Reduction

-

Objective: Synthesize 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Reagents: 5-bromo-2-methylbenzoyl chloride, 2-(4-fluorophenyl)thiophene,

(or

Step-by-Step Workflow:

-

Acylation:

-

Dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM at 0°C.

-

Add 5-bromo-2-methylbenzoyl chloride (1.1 eq).

-

Slowly add

(1.2 eq) maintaining temp < 5°C. Stir for 2h. -

Checkpoint: Monitor by TLC/HPLC for disappearance of thiophene. Quench with ice water, extract with DCM.

-

-

Reduction:

-

Dissolve the ketone in 1:1 DCM/Acetonitrile.[7]

-

Add

(3.0 eq) followed by -

Warm to ambient temperature and stir for 4h.

-

Mechanism: The ketone is activated by

, reduced to the alcohol by silane, activated again, and reduced to the methylene ( -

Validation: NMR should show a singlet

4.1 ppm (methylene protons).

-

C-Glycosylation Strategies

Two primary routes exist for coupling the thiophene aglycone to the sugar: the Gluconolactone Addition (classic) and the Organozinc Coupling (modern).

Route A: The Gluconolactone Approach (Canagliflozin)

This method relies on the nucleophilic addition of an aryl lithium species to a protected gluconolactone, followed by stereoselective reduction.

Figure 2: The classic gluconolactone coupling pathway. The reduction step determines the stereochemistry.[7]

Experimental Protocol (Route A):

-

Lithiation: Cool a solution of the aryl bromide (thiophene scaffold) in THF/Toluene (1:2) to -78°C. Add

-BuLi (1.1 eq) dropwise. Stir for 30 min. -

Coupling: Cannulate the aryl lithium solution into a pre-cooled (-78°C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in Toluene.

-

Note: Strictly anhydrous conditions are required to prevent protonation of the aryl lithium.

-

-

Lactol Formation: Stir for 1h, then quench with methanesulfonic acid in methanol. This converts the TMS-protected lactol to the methyl glycoside (anomeric mixture).

-

Stereoselective Reduction:

-

Dissolve the intermediate in DCM/MeCN.

-

Add

(3 eq) and -

Causality: The oxocarbenium ion intermediate is formed; the hydride attacks from the alpha-face (axial), forcing the aryl group to the beta-position (equatorial), yielding the desired

-anomer.

-

Route B: The Organozinc/Substitution Approach (Ipragliflozin)

A newer, scalable route involves coupling an organozinc reagent directly with a glucosyl halide, avoiding the cryogenic lactone addition.

-

Zinc Reagent Prep: React the aryl bromide with

-BuLi, then transmetallate with -

Coupling: React the organozinc reagent with 2,3,4,6-tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide.

-

Advantage: This

-like substitution often proceeds with high

-

Quantitative Data Summary

| Parameter | Canagliflozin (Thiophene) | Ipragliflozin (Benzothiophene) | Dapagliflozin (Phenyl Control) |

| Scaffold Core | Thiophene-Phenyl | Benzothiophene-Phenyl | Diphenylmethane |

| hSGLT2 IC50 (nM) | 2.2 - 4.4 | 7.4 | 1.1 - 3.0 |

| Selectivity (SGLT2/1) | ~250 - 414x | >250x | ~1200x |

| LogP (Lipophilicity) | ~3.4 | ~3.7 | ~2.7 |

| Key Synthesis Step | Lactone Addition + Silane Red. | Organozinc Coupling | Lactone Addition |

Data aggregated from standard medicinal chemistry literature [1, 2, 3].

References

-

Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][5][8]

-

Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure. Source: Bioorganic & Medicinal Chemistry [Link][3][5]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Source: ACS Omega [Link]

-

C-Glucosides with heteroaryl thiophene as novel sodium-dependent glucose cotransporter 2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link]

-

GMP Compliant Synthesis of [18F]Canagliflozin. Source: Journal of Medicinal Chemistry [Link]

Sources

- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(5-Bromo-2-methylbenzyl)thiophene solubility in organic solvents

Technical Whitepaper: Solubility Profiling & Handling of 2-(5-Bromo-2-methylbenzyl)thiophene

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7) is a critical lipophilic building block, primarily utilized as a scaffold in the synthesis of SGLT2 inhibitors (such as Canagliflozin analogs) and organic semiconductor materials.[1][2] Its structural hybridity—comprising an electron-rich thiophene ring and an electron-deficient aryl bromide separated by a methylene bridge—dictates a specific solubility profile governed by

This guide provides a definitive technical analysis of its solubility across organic solvent classes, offering researchers self-validating protocols for dissolution, recrystallization, and reaction medium selection.[1]

Critical Distinction: This guide focuses on the core scaffold 2-(5-Bromo-2-methylbenzyl)thiophene .[1][2] Researchers working on the advanced intermediate 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7) should note that while solubility trends are similar, the fluorinated analog exhibits lower solubility in aliphatic hydrocarbons.[1][2]

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.[1]

| Property | Value (Predicted/Empirical) | Impact on Solubility |

| Molecular Formula | C₁₂H₁₁BrS | Moderate Molecular Weight (267.19 g/mol ) suggests good solubility in common organic solvents.[1][2] |

| Lipophilicity (LogP) | ~4.5 - 5.2 | High. Indicates strong preference for non-polar and chlorinated solvents.[1] Insoluble in water.[1] |

| H-Bond Donors | 0 | Lack of donors means it cannot H-bond with water or alcohols effectively, reducing solubility in protic solvents.[1][2] |

| Structural Features | Thiophene + Aryl Bromide | The sulfur atom increases polarizability, enhancing solubility in "soft" solvents like DCM and Toluene.[1] |

Part 2: Empirical Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic solubility and operational utility (e.g., ease of removal, crystallization potential).

Solubility Classifications

| Solvent Class | Representative Solvents | Solubility Status | Operational Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary Dissolution: Ideal for NMR sample prep, reaction workup (extraction), and transferring the reagent.[1][2] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to Excellent | Reaction Media: THF is the standard solvent for lithiation or Grignard formation involving this compound.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Good | Process Chemistry: Preferred for scale-up due to higher boiling points and ability to azeotropically dry the compound.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Moderate / Temperature Dependent | Purification: Poor solubility at cold temperatures makes these ideal anti-solvents for recrystallization.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Poor (Cold) / Moderate (Hot) | Crystallization: The compound will likely crash out of these solvents upon cooling, making them excellent for purification.[1] |

| Aqueous | Water, Brine, acidic/basic buffers | Insoluble | Wash Media: Used to remove inorganic salts during biphasic workup without losing the product.[1] |

Part 3: Operational Protocols

Protocol A: Standard Solution Preparation (for HPLC/GC Standards)

Objective: Create a stable, homogeneous stock solution for analytical quantification.

-

Solvent Selection: Use Acetonitrile (ACN) or Methanol (MeOH) if compatible with the column.[1] If the compound resists dissolution, use a minimal amount of THF or DCM as a co-solvent.[1]

-

Step-by-Step:

-

Weigh 10 mg of 2-(5-Bromo-2-methylbenzyl)thiophene into a 20 mL scintillation vial.

-

Add 1 mL of THF (solubility enhancer).[1] Vortex for 30 seconds until clear.

-

Dilute to volume with ACN.[1]

-

Validation: Inspect for turbidity (cloudiness).[1] If clear, filter through a 0.45 µm PTFE syringe filter before injection.[1]

-

Protocol B: Purification via Recrystallization

Objective: Remove impurities (e.g., debrominated byproducts) using solubility differentials.[1]

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol or Isopropanol (approx. 60-70°C).[1]

-

Note: If the compound is too lipophilic for pure alcohol, use a 10:1 mixture of Hexane:Ethyl Acetate .[1]

-

-

Filtration: Filter the hot solution quickly to remove insoluble particulates (silica, salts).[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to 4°C.

-

Collection: Filter the resulting crystals and wash with cold Hexane (or cold Ethanol).

-

Drying: Vacuum dry at 40°C. Caution: Thiophenes can be volatile; do not over-heat under high vacuum.[1]

Part 4: Solvent Selection Logic (Visualized)

The following diagram illustrates the decision-making process for selecting the correct solvent based on the experimental goal (Reaction vs. Purification).

Figure 1: Solvent Selection Decision Tree for CAS 1823462-28-7 processing.

Part 5: Safety & Handling (SDS Highlights)

-

Hazard Identification: Irritant (Skin/Eye).[1][3] Potential Lachrymator (benzyl-like structural motif).[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Thiophene rings can undergo oxidative degradation over time if exposed to air and light.[1]

-

Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) which can oxidize the thiophene sulfur.[1]

References

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7).[1][2] Retrieved from [1][2]

-

PubChem. (n.d.).[1] Compound Summary: 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene (Analogous Scaffold Data).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [1]

-

Google Patents. (2015).[1] Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).[1][2][6] (Describes solvent systems for the benzylthiophene class). Retrieved from

-

ChemicalBook. (2025).[1][7][8] CAS 1030825-20-7 Properties and Solubility Data.[1][2][6][3][4][7][9][10] Retrieved from [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 2- (5-BroMo-2-Methylbenzyl) -5- (4-fluorophenyl) Thiophene [hsppharma.com]

- 5. 1030825-20-7 | CAS DataBase [m.chemicalbook.com]

- 6. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. avanscure.com [avanscure.com]

- 10. tianmingpharm.com [tianmingpharm.com]

Safety data sheet (SDS) for 2-(5-Bromo-2-methylbenzyl)thiophene

Executive Summary & Chemical Context

This technical guide provides a comprehensive safety and handling framework for 2-(5-Bromo-2-methylbenzyl)thiophene , a critical organosulfur intermediate. In the pharmaceutical sector, this compound serves as a scaffold building block, most notably as a "Pre-Suzuki" precursor in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Unlike standard Safety Data Sheets (SDS) which list static hazards, this document integrates Risk Management with Experimental Workflow , ensuring that researchers understand not just what the hazards are, but how to engineer a safe experimental environment around them.

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | 2-(5-Bromo-2-methylbenzyl)thiophene |

| CAS Number | 1823462-28-7 |

| Molecular Formula | C₁₂H₁₁BrS |

| Molecular Weight | 267.18 g/mol |

| Appearance | Off-white to light yellow solid (typically) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Structural Alert | Thiophene moiety (sulfur-containing); Aryl bromide (reactive handle) |

Hazard Identification & Mechanistic Toxicology

GHS Classification: Warning (Category 2/3)

The primary hazards stem from the compound's reactivity as an alkylating-like agent and the irritant properties of the thiophene ring.

GHS Hazard Statements

Toxicological Mechanism

-

Dermal/Mucosal Irritation: The thiophene ring is lipophilic, allowing it to penetrate the stratum corneum. Once absorbed, localized irritation occurs due to interaction with epidermal proteins.

-

Respiratory Pathway: Inhalation of dust or aerosols triggers inflammation of the bronchial lining. The bromine substituent adds electron density weight but does not significantly dampen the volatility of fine dust particles.

-

Combustion Risks: Upon thermal decomposition, this compound releases Hydrogen Bromide (HBr) and Sulfur Oxides (SOₓ) . HBr is highly corrosive to lung tissue, necessitating strict temperature control during synthesis.

Technical Handling Protocols (The "Safe-By-Design" Approach)

Engineering Controls

Do not rely solely on PPE. The primary line of defense is the Engineering Control Loop .

-

Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Static Control: Organosulfur powders can be electrostatically charged. Use anti-static weighing boats and ground all metal spatulas.

-

Inert Atmosphere: While not strictly pyrophoric, the aryl bromide moiety is sensitive to moisture over long durations. Store and handle under Nitrogen or Argon for assay consistency.

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Prevents corneal damage from dust/splash. Standard safety glasses are insufficient for fine powders. |

| Dermal | Nitrile Gloves (Double gloving recommended) | Thiophene derivatives can permeate thin latex. Nitrile offers superior resistance. |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

Experimental Workflow & Emergency Response

The following diagram illustrates the decision logic for safe handling and emergency response. This "Self-Validating System" ensures that a researcher assesses risk before initiating the reaction.

Figure 1: Operational safety workflow and emergency decision tree for handling halogenated thiophene intermediates.

Synthesis Context: The "Pre-Suzuki" Role

Understanding why you are handling this chemical helps predict its reactivity. This compound is typically used in a Suzuki-Miyaura Coupling .

-

The Reaction: 2-(5-Bromo-2-methylbenzyl)thiophene + Aryl Boronic Acid

Biaryl Product (e.g., Canagliflozin precursor). -

Safety Implication: The bromine atom is the "leaving group." In the presence of Palladium catalysts and base, this molecule becomes active. Ensure that waste streams from this reaction are segregated from acids to prevent the formation of HBr gas or sulfur byproducts.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated) . Room temperature storage is acceptable for short periods, but long-term stability is best at lower temperatures to prevent debromination or oxidation of the sulfur.

-

Light: Protect from light. Thiophene derivatives can undergo photo-oxidation. Use amber vials or wrap containers in foil.

-

Incompatibilities: Strong oxidizing agents (e.g., peroxides, nitric acid). Reaction with oxidizers can lead to sulfoxide/sulfone formation or ring opening.

Disposal Considerations

Do not dispose of down the drain. This compound contains both Bromine and Sulfur .

-

Classification: Halogenated Organic Solvent/Solid Waste.

-

Destruction: High-temperature incineration equipped with a scrubber. The scrubber is essential to neutralize HBr and SO₂ emissions generated during combustion.

-

Lab Protocol: Collect in a dedicated "Halogenated Waste" container. Label clearly with "Contains Organosulfur/Organobromide."

References

-

Sigma-Aldrich. (2024). Safety Data Sheet for 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7). Merck KGaA. Link

-

Apollo Scientific. (2024). Product Safety Data: 2-(5-Bromo-2-methylbenzyl)thiophene. Apollo Scientific Ltd. Link

-

PubChem. (2025).[4] Compound Summary: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Related Structure).[6][5][7][8][9] National Library of Medicine. Link

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nj.gov [nj.gov]

- 4. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 9. tianmingpharm.com [tianmingpharm.com]

Advanced Synthesis and Optimization of Thiophene-Based Intermediates in Antidiabetic Drug Development

Introduction: The Pharmacological Imperative of the Thiophene Scaffold

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, the advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors—commonly known as gliflozins—represents a paradigm shift. Canagliflozin, the first-in-class FDA-approved SGLT2 inhibitor, utilizes a unique

From a medicinal chemistry perspective, the thiophene ring is not merely a structural linker. The sulfur atom acts as a critical pharmacophore, enhancing drug-receptor interactions by participating in auxiliary hydrogen bonding within the SGLT2 active site[2]. Furthermore, thiophene serves as an excellent bioisostere for phenyl rings, offering improved solubility and a distinct electronic distribution that prevents rapid metabolic degradation.

Fig 1: Pharmacological pathway and target engagement of thiophene-based SGLT2 inhibitors.

Retrosynthetic Analysis and Route Selection

The scalable synthesis of Canagliflozin hinges on the efficient preparation of its aglycone core: 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene [3].

Historically, the synthesis of 2-(4-fluorophenyl)thiophene derivatives relied on Suzuki-Miyaura cross-coupling (e.g., reacting 2-bromothiophene with fluorophenylboronic acid). While effective at the bench scale, this route is economically and environmentally prohibitive for GMP manufacturing due to the high cost of palladium catalysts, the instability of boronic acids, and stringent heavy-metal clearance requirements[4].

Modern, optimized routes utilize a Friedel-Crafts acylation followed by a highly selective Lewis acid-mediated reductive elimination . This approach utilizes inexpensive succinic anhydride or direct thiophene starting materials, entirely circumventing transition-metal catalysis[4][5].

Table 1: Quantitative Comparison of Synthetic Routes for Thiophene Intermediates

| Parameter | Suzuki-Miyaura Coupling | Friedel-Crafts + Reduction |

| Primary Reagents | 2-Bromothiophene, Boronic Acid | Unsubstituted Thiophene, Aroyl Chloride |

| Catalyst / Promoter | ||

| Operating Temperature | 80 °C - 100 °C | 0 °C to 35 °C |

| Heavy Metal Clearance | Required (Scavenger resins needed) | Not Required |

| Typical Overall Yield | 45% - 55% | 75% - 86%[1][5] |

| Scalability (QbD) | Moderate (Exothermic, Pd-leaching) | Excellent (Telescoped flow-batch capable) |

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be self-validating; the physical phenomena observed during the reaction should confirm the mechanistic pathway. Below are the optimized, step-by-step methodologies for synthesizing the key thiophene intermediate.

Protocol A: Friedel-Crafts Acylation (Ketone Formation)

Objective: Synthesize (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone.

-

Preparation: Charge a dry, nitrogen-purged reactor with 2-(4-fluorophenyl)thiophene (1.0 eq) and anhydrous dichloromethane (DCM).

-

Activation: Cool the system to 0 °C. Slowly add aluminum chloride (

, 1.2 eq) in portions. Causality: Thiophene is highly electron-rich. Maintaining 0 °C is critical; elevated temperatures will cause the Lewis acid to initiate uncontrolled polymerization of the thiophene ring[5]. -

Acylation: Dropwise add 5-bromo-2-methylbenzoyl chloride (1.05 eq). The solution will transition to a deep red/brown complex, indicating the formation of the stabilized acylium ion intermediate.

-

Quench & Isolate: After 2 hours, carefully quench the reaction over crushed ice/HCl to break the aluminum complex. Extract with DCM, wash with brine, and concentrate to yield the ketone intermediate (approx. 85-86% yield)[1][5].

Protocol B: Lewis Acid-Mediated Reductive Elimination

Objective: Deoxygenate the ketone to yield the target methylene bridge: 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.

Mechanistic Rationale: Standard hydride donors (like

-

Reagent Loading: Dissolve the ketone intermediate in DCM and cool to 0 °C.

-

Activation: Add triethylsilane (

, 3.0 eq) followed by boron trifluoride etherate ( -

Kinetic Control (The Critical Step): Immediately warm the reaction mixture to 35 °C.

-

Causality & Self-Validation: If the reaction is maintained at 0 °C, the intermediate thienyl/benzylic carbocation is too stable, leading to nucleophilic attack by unreacted starting material and the formation of a dimeric byproduct (yielding only ~25%). Warming to 35 °C kinetically drives the hydride transfer from

faster than dimerization can occur, boosting the yield to 77-86%[1][5].

-

-

Workup: Quench with saturated aqueous

, extract, and crystallize from ethanol to achieve >98% HPLC purity.

Advanced Process Chemistry: Flow-Batch Hybrid Systems

The subsequent step in Canagliflozin synthesis involves the attachment of the sugar moiety via

By utilizing a flow-batch hybrid procedure, we achieve exquisite thermodynamic control over the halogen-lithium exchange. The methoxylation reagents are added in-line (in flow) before the mixture is discharged into a batch vessel for completion and crystallization. This telescoped process yields the target C-glucoside intermediate at 76% yield with a throughput of 26.8 g/h, eliminating the impurity profiles associated with localized heating in batch reactors[6].

Fig 2: Flow-batch hybrid workflow for exothermic lithiation and C-arylation.

Emerging Thiophene Derivatives in T2DM

The utility of the thiophene scaffold extends beyond SGLT2 inhibitors. Recent structure-activity relationship (SAR) studies have demonstrated that novel furan and thiophene sulfonamide-based derivatives act as potent dual-functional

Furthermore, benzo[b]thiophene-2-carboxylic acid derivatives are currently being optimized as competitive inhibitors of

References

-

GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 Source: PMC (National Institutes of Health) URL:[Link]

- CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)

-

Synthesis and Optimization of Canagliflozin by Employing QbD Principles Source: ResearchGate URL:[Link]

- CN107556287B - Canagliflozin intermediate synthetic method Source: Google Patents URL

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC (National Institutes of Health) URL:[Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors Source: Atmiya University / Journal of Molecular Structure URL:[Link]

Sources

- 1. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]

- 4. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

Commercial Sourcing and Technical Applications of 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7)

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7) is a critical organosulfur compound utilized predominantly in the pharmaceutical industry[1]. It serves a dual role: as a vital synthetic intermediate and as a heavily monitored impurity (Canagliflozin Impurity 5) in the manufacturing of Canagliflozin, a leading sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes. This technical guide provides drug development professionals with an in-depth analysis of its mechanistic role, the commercial supplier landscape, and validated quality control protocols.

Mechanistic Role in SGLT2 Inhibitor Synthesis

The synthesis of the SGLT2 inhibitor pharmacophore requires the precise assembly of a C-aryl glucoside framework. 2-(5-Bromo-2-methylbenzyl)thiophene acts as the core building block before the introduction of the terminal 4-fluorophenyl group.

Mechanistic Causality : The reduction of the precursor ketone, (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone, to the target methylene compound (1823462-28-7) is typically achieved using a combination of triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂). This specific reagent pairing is chosen over traditional palladium-catalyzed hydrogenation to prevent the unwanted hydrodehalogenation of the aryl bromide. Preserving the reactive bromine site is non-negotiable, as it is required for the subsequent lithiation and sugar-coupling steps that form the final Active Pharmaceutical Ingredient (API).

Caption: Synthesis pathway of Canagliflozin highlighting the 1823462-28-7 intermediate node.

Commercial Supplier Landscape

When sourcing 2-(5-Bromo-2-methylbenzyl)thiophene, researchers must distinguish between suppliers offering the compound as a high-purity analytical reference standard (for impurity profiling) versus those providing it as a bulk synthetic intermediate (for API scale-up). Below is a consolidated matrix of verified commercial suppliers[1],[2],[3],[4],[5].

| Supplier | CAS Number | Purity Grade | Typical Catalog Size | Primary Application |

| 1823462-28-7 | ≥95% | 10 mg - 50 mg | Analytical / Reference Standard | |

| 1823462-28-7 | >98% | 5 mg - 50 mg | Reference Standard | |

| 1823462-28-7 | 95% | 1 g - 5 g | R&D Synthesis | |

| 1823462-28-7 | >95% | Custom | Custom Synthesis | |

| 1823462-28-7 | 95% | 5 mg | Lab Reagent |

Experimental Protocols & Self-Validating Workflows

Protocol A: Analytical HPLC Quantification of Impurity 5

Because 1823462-28-7 lacks the 4-fluorophenyl moiety present in the final API, it exhibits distinct lipophilicity. This protocol outlines a self-validating Reverse-Phase HPLC method to separate it from Canagliflozin.

Step-by-Step Methodology :

-

Sample Preparation : Dissolve the Canagliflozin API sample in a diluent of Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL. Causality: This specific ratio ensures complete solubilization of both the highly polar API and the hydrophobic thiophene impurity, preventing sample precipitation in the injector.

-

Column Selection : Utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The octadecyl carbon chain provides optimal hydrophobic retention for the non-polar thiophene derivative, allowing the more polar API to elute earlier.

-

Mobile Phase Gradient :

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Self-Validation: Run a blank injection (diluent only) first to establish a baseline and confirm no ghost peaks elute at the expected retention time of the impurity.

-

-

Detection : Set the UV/Vis detector to 240 nm, which is the optimal absorbance wavelength for the conjugated thiophene-benzyl system.

-

System Suitability : Inject a known reference standard of Canagliflozin Impurity 5 (e.g., sourced from [3]). The resolution factor (Rs) between the API peak and the impurity peak must be ≥ 2.0 to proceed with batch analysis.

Caption: Reverse-Phase HPLC and MS workflow for quantifying Canagliflozin Impurity 5.

Protocol B: Laboratory-Scale Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene

For R&D professionals synthesizing this intermediate in-house, the following protocol maximizes yield while minimizing over-reduction of the thiophene ring.

Step-by-Step Methodology :

-

Inert Atmosphere Setup : Purge a dry, 250 mL round-bottom flask with Nitrogen to prevent oxidative degradation.

-

Reagent Charging : Dissolve 10.0 g of (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Silane Addition : Add 3.0 equivalents of Triethylsilane (Et₃SiH) dropwise over 15 minutes.

-

Lewis Acid Catalysis : Slowly add 3.0 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂). Causality: The slow addition controls the exothermic generation of the carbocation intermediate, preventing unwanted polymerization of the electron-rich thiophene ring.

-

Reaction Monitoring : Stir at room temperature for 4 hours. Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The reaction is complete when the UV-active ketone spot (lower Rf) is entirely consumed and replaced by the less polar product spot (higher Rf).

-

Quenching & Workup : Quench the reaction carefully with saturated aqueous sodium bicarbonate (50 mL) to neutralize the BF₃. Extract the aqueous layer with DCM (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Conclusion

Procuring high-quality 2-(5-Bromo-2-methylbenzyl)thiophene is a foundational step in both the synthesis and quality assurance of SGLT2 inhibitors. By leveraging verified suppliers and implementing self-validating analytical protocols, drug development professionals can ensure API integrity, maximize synthetic yields, and maintain strict regulatory compliance.

References

Sources

- 1. 2-(5-Bromo-2-methylbenzyl)thiophene | 1823462-28-7 [sigmaaldrich.com]

- 2. 1823462-28-7 Cas No. | 2-(5-Bromo-2-methylbenzyl)thiophene | Apollo [store.apolloscientific.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. Halogenated Benzenes | CymitQuimica [cymitquimica.com]

Methodological & Application

Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene via Friedel-Crafts alkylation

Application Note: Precision Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene via Friedel-Crafts Alkylation

Abstract

This application note details the protocol for the regioselective synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene , a critical pharmacophore intermediate for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (e.g., Canagliflozin analogs). While industrial routes often favor acylation-reduction sequences to maximize purity, direct Friedel-Crafts alkylation offers a convergent, single-step pathway. This guide addresses the specific challenges of thiophene alkylation—namely C2/C5 polyalkylation and acid-catalyzed polymerization—by utilizing controlled Lewis acid catalysis and stoichiometric modulation.

Strategic Analysis & Chemical Logic

The Synthetic Challenge

Thiophene is an electron-rich heterocycle (super-aromatic) that is significantly more reactive toward electrophiles than benzene.[1] This high reactivity presents two primary failure modes in Friedel-Crafts alkylation:

-

Polyalkylation: The alkylated product is more electron-rich than the starting thiophene, leading to rapid subsequent alkylation at the C5 position.

-

Polymerization: Strong Lewis acids (e.g., AlCl₃) can initiate cationic polymerization of thiophene, resulting in intractable tars.

The Solution: Kinetic Control

To achieve high selectivity for the mono-alkylated C2 product, this protocol employs Zinc Chloride (ZnCl₂) as a milder Lewis acid compared to Aluminum Chloride. Alternatively, if AlCl₃ is used, it must be done at cryogenic temperatures. We also utilize Thiophene in excess to statistically favor mono-alkylation.

Reaction Scheme:

Mechanistic Pathway (Visualization)

The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the critical sigma-complex intermediate.

Figure 1: Mechanistic pathway of the Friedel-Crafts alkylation showing activation, attack, and re-aromatization.[2][3][4]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][5][6][7][8][9][10][11] | Role |

| 5-Bromo-2-methylbenzyl chloride | 219.51 | 1.0 | Electrophile Source |

| Thiophene | 84.14 | 3.0 - 5.0 | Nucleophile / Co-solvent |

| Zinc Chloride (ZnCl₂) | 136.30 | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| 1M HCl (aq) | - | - | Quenching Agent |

Step-by-Step Methodology

1. Catalyst Activation

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with ZnCl₂ (1.2 equiv) . Note: If using anhydrous ZnCl₂, ensure it is free-flowing. If using AlCl₃, cool strictly to 0°C.

-

Add anhydrous DCM (10 volumes relative to benzyl chloride) and stir to suspend the catalyst.

2. Nucleophile Addition

-

Add Thiophene (3.0–5.0 equiv) to the catalyst suspension. The excess thiophene acts to suppress polyalkylation.

-

Cool the mixture to 0–5°C using an ice/water bath.

3. Electrophile Introduction (Critical Step)

-

Dissolve 5-Bromo-2-methylbenzyl chloride (1.0 equiv) in a minimal amount of DCM.

-

Add this solution dropwise to the reaction mixture over 30–60 minutes .

-

Expert Insight: Rapid addition leads to localized high concentrations of the carbocation, promoting polymerization. Slow addition is crucial for yield.

4. Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[8] Look for the disappearance of the benzyl chloride peak.

5. Workup & Purification

-

Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (50 mL) . Stir vigorously for 10 minutes to hydrolyze the zinc complex.

-

Extraction: Separate the organic layer.[8] Extract the aqueous layer with DCM (2 x 50 mL).

-

Wash: Combine organic layers and wash with saturated NaHCO₃ (to remove acid traces) and Brine.

-

Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil will contain excess thiophene (removed by vacuum) and potential regioisomers. Purify via silica gel column chromatography using 100% Hexanes grading to Hexanes/EtOAc (95:5) .

Characterization & Data Analysis

Successful synthesis is validated by the following spectral signatures:

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group (Ar-CH₃) |

| δ 4.15 (s, 2H) | Methylene bridge (-CH₂-) | |

| δ 6.85 (d, 1H), 7.15 (d, 1H) | Thiophene C3/C4 protons | |

| δ 7.20 - 7.50 (m, 3H) | Benzyl aromatic protons | |

| MS (ESI/GC) | m/z ~266/268 | Molecular ion [M]+ (Br isotope pattern) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Polymerization of thiophene due to high acidity or temp. | Switch from AlCl₃ to ZnCl₂ or mild clay catalysts. Keep T < 5°C. |

| Polyalkylation | High concentration of product relative to thiophene. | Increase Thiophene equivalents (up to 10x) or run in high dilution. |

| Regioisomers (C3) | Thermodynamic control favoring C3 (rare but possible). | Ensure kinetic control (low temp, short reaction time). |

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

References

-

Vertex AI Search. (2023). Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Google Patents. (2015). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).[12] Available at:

-

Mettler Toledo. (2024). Friedel-Crafts Alkylation: Mechanism and Kinetics. Available at: [Link]

-

Organic Chemistry Portal. (2024). Friedel-Crafts Alkylation. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Friedel-Crafts Alkylation [organic-chemistry.org]

- 5. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. asianpubs.org [asianpubs.org]

- 8. A Process For The Preparation Of Sglt2 Inhibitors And Intermediates [quickcompany.in]

- 9. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]

- 10. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

Protocols for C-H arylation of 2-(5-Bromo-2-methylbenzyl)thiophene

Application Note: Chemoselective C-H Arylation of 2-(5-Bromo-2-methylbenzyl)thiophene

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene is a critical, late-stage intermediate in the synthesis of Canagliflozin, a first-in-class sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes[1]. Constructing the full diarylmethane core requires the precise arylation of the thiophene ring at the C5 position with a 4-fluorophenyl moiety[2]. This application note details a highly chemoselective oxidative C-H arylation protocol that successfully couples 4-fluorophenylboronic acid to the thiophene core while strictly preserving the reactive aryl bromide functionality for downstream glycosylation.

Strategic Rationale & Mechanistic Insights

The Chemoselectivity Challenge: Standard direct C-H arylation utilizing 1-bromo-4-fluorobenzene and a Pd(0) catalyst presents a severe chemoselectivity flaw. The starting material, 2-(5-Bromo-2-methylbenzyl)thiophene, contains an endogenous aryl bromide. Under standard cross-coupling conditions, the active Pd(0) species will undergo rapid oxidative addition into this C-Br bond, leading to catastrophic oligomerization, dehalogenation, or off-target cross-coupling.

The Oxidative Solution: To preserve the aryl bromide, we employ an oxidative C-H arylation strategy utilizing an arylboronic acid[3]. By utilizing a Pd(II) precatalyst and a stoichiometric oxidant (such as Ag₂CO₃), the catalytic cycle operates exclusively in the Pd(II)/Pd(0) regime[4]. The rapid re-oxidation of Pd(0) to Pd(II) by the silver oxidant kinetically outcompetes the oxidative addition of Pd(0) into the substrate's C-Br bond. Furthermore, the transmetalation of the boronic acid to Pd(II) followed by a Concerted Metalation-Deprotonation (CMD) pathway ensures exclusive functionalization at the electron-rich C5 position of the thiophene.

Proposed Pd(II)/Pd(0) catalytic cycle for chemoselective oxidative C-H arylation.

Reaction Optimization & Quantitative Data

The choice of oxidant and solvent is critical to balancing the rate of Pd(0) re-oxidation against the rate of protodeboronation of the boronic acid. As shown in Table 1, Ag₂CO₃ in DMF provides the optimal environment, acting as both the terminal oxidant and the base required for the CMD transition state.

Table 1: Optimization of Oxidative C-H Arylation Conditions

| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (C5 vs. C-Br) |

| 1 | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | DMF | 100 | 65 | >95:5 |

| 2 | Pd(OAc)₂ (5) | TEMPO (2.0) | 1,4-Dioxane | 90 | 58 | >95:5 |

| 3 | Pd(OAc)₂ (5) | Ag₂CO₃ (2.0) | DMF | 100 | 84 | >99:1 |

| 4* | Pd(PPh₃)₄ (5) | None | Toluene | 110 | <10 | Oligomerization observed |

*Entry 4 demonstrates the failure of standard Pd(0) cross-coupling using 1-bromo-4-fluorobenzene due to competitive oxidative addition into the substrate's aryl bromide.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific analytical markers are embedded to ensure real-time verification of the reaction's progress.

Workflow for the chemoselective oxidative C-H arylation of the thiophene intermediate.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

Charge a flame-dried 50 mL Schlenk flask with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and Ag₂CO₃ (551 mg, 2.00 mmol, 2.0 equiv).

-

Causality Note: Ag₂CO₃ is strictly required over weaker oxidants to ensure the rate of Pd(0) oxidation outpaces any background oxidative addition into the substrate's C-Br bond.

-

-

Addition of Substrates:

-

Add 2-(5-Bromo-2-methylbenzyl)thiophene (267 mg, 1.00 mmol, 1.0 equiv) and 4-fluorophenylboronic acid (210 mg, 1.50 mmol, 1.5 equiv).

-

Causality Note: A 0.5 equiv excess of the boronic acid compensates for competitive protodeboronation that naturally occurs at 100 °C.

-

-

Solvent Addition and Degassing:

-

Suspend the solid mixture in anhydrous DMF (5.0 mL, 0.2 M).

-

Degas the mixture via three standard freeze-pump-thaw cycles.

-

Causality Note: DMF's high dielectric constant stabilizes the polar transition states of the CMD mechanism. Removing dissolved O₂ is critical to prevent the undesired homocoupling of the boronic acid (yielding 4,4'-difluorobiphenyl).

-

-

Reaction Execution:

-

Backfill the flask with N₂ and heat the vigorously stirred suspension to 100 °C for 12 hours.

-

Self-Validation (Visual): The mixture will transition from a light yellow suspension to a dark brown/black mixture. This indicates the transient formation of Pd black, which is continuously re-oxidized by the silver salt.

-

-

Reaction Monitoring (TLC):

-

Eluent: 9:1 Hexanes/EtOAc.

-

Self-Validation (Analytical): The starting material (Rf ~0.6) should be fully consumed, replaced by a new, highly UV-active spot (Rf ~0.5).

-

-

Workup and Extraction:

-

Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove precipitated silver metal and palladium black.

-

Causality Note: Failing to remove these colloidal metals will result in severe emulsion formation during the aqueous extraction phase.

-

Dilute the filtrate with EtOAc (30 mL) and wash sequentially with deionized water (3 × 20 mL) and brine (20 mL) to quantitatively remove the DMF.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc gradient) to yield 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene as a white to off-white solid.

-

Analytical Validation

To ensure the integrity of the synthesized Canagliflozin intermediate, verify the following spectral markers:

-

¹H NMR (400 MHz, CDCl₃):

-

Disappearance of the thiophene C5-H doublet (typically observed around δ 7.10 ppm in the starting material).

-

Appearance of a distinct multiplet at δ 7.45–7.55 ppm (2H) corresponding to the ortho-protons of the newly installed 4-fluorophenyl group.

-

Retention of the intact aryl bromide signature: a distinct doublet at δ 7.30 ppm (1H, J = 8.0 Hz) and a broad singlet at δ 7.25 ppm (1H) confirming the 5-bromo-2-methylbenzyl moiety remains untouched.

-

-

¹⁹F NMR (376 MHz, CDCl₃): A single sharp resonance at approximately δ -114.5 ppm.

-

HRMS (ESI): Calculated for C₁₈H₁₄BrFS [M+H]⁺ 361.0062; Found: 361.0065.

References

-

[2] Wuest, M., et al. "GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2." ACS Pharmacology & Translational Science, 2021. URL:

-

[1] "Synthetic Approaches to Gliflozins: A Comprehensive Overview." Thieme Connect, 2024. URL:

-

[4] Kirchberg, S., Vogler, T., Studer, A. "Directed Palladium-Catalyzed Oxidative CH Arylation of (Hetero)arenes with Arylboronic Acids by Using TEMPO." Synlett, Thieme Connect, 2008. URL:

-

[3] Kirchberg, S., et al. "Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids." Angewandte Chemie, Semantic Scholar, 2011. URL:

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Note: Palladium-Catalyzed Coupling Reactions of Benzylthiophene Intermediates

Executive Summary & Strategic Analysis

Benzylthiophene scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and bio-electronic materials. However, functionalizing these intermediates via Palladium (Pd)-catalyzed coupling presents two distinct challenges:

-

Catalyst Poisoning: The thiophene sulfur atom is a soft Lewis base that coordinates strongly to soft Pd(II) species, displacing ligands and forming inactive complexes (catalyst arrest).

-

Regioselectivity: The benzyl substituent introduces steric bulk and electronic bias. Distinguishing between the C2 (

), C5 (

This guide provides two validated protocols: a robust Suzuki-Miyaura coupling for halogenated precursors and a Direct C-H Arylation for atom-economical synthesis. Both protocols utilize specific ligand architectures to mitigate sulfur poisoning.

Mechanistic Insight: Overcoming the "Sulfur Trap"

To successfully couple benzylthiophenes, one must prevent the formation of stable stable Pd-S

The Solution: Bulky, Electron-Rich Ligands

We utilize Buchwald-type dialkylbiaryl phosphines (e.g., SPhos , XPhos ).

-

Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the thiophene sulfur atom while allowing the oxidative addition of the aryl halide.

-

Electronic Richness: These ligands increase the electron density on Pd, accelerating the oxidative addition step, which is often the turnover-limiting step in electron-rich heterocycles.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on substrate availability.

Protocol A: Suzuki-Miyaura Coupling (High-Fidelity)

This protocol is optimized for 2-benzyl-5-bromothiophene . It uses SPhos , which has been proven to maintain high turnover numbers (TON) even in the presence of sulfur heterocycles.

Materials

-

Substrate: 2-Benzyl-5-bromothiophene (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)

(1.0 mol%) -

Ligand: SPhos (2.0 mol%) — Note: 1:2 Pd/Ligand ratio is crucial.

-

Base: K

PO -

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)

and SPhos in a small volume of dry toluene and stir for 10 minutes. This generates the active catalytic species -

Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 2-benzyl-5-bromothiophene, aryl boronic acid, and K

PO -

Solvent Addition: Add the Toluene/Water mixture.

-